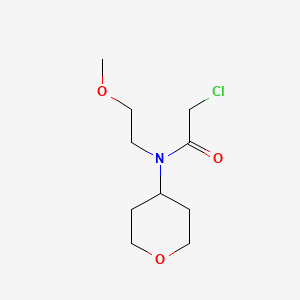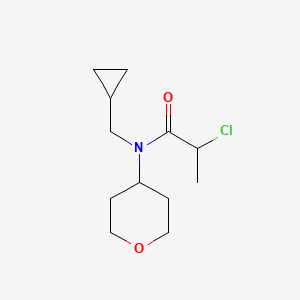
2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide
Übersicht
Beschreibung
2-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide, also known as CPMT, is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. CPMT is a novel compound with a unique structure and chemical properties that make it an attractive option for use in laboratory experiments. The compound has been studied for its potential to act as a substrate for enzymes, its ability to bind to proteins, and its potential to interact with other molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
An efficient synthesis method for N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides via a four-component reaction in an aqueous medium was described, highlighting accessible starting materials and environmentally friendly conditions, which could be relevant for synthesizing compounds with similar pyran-based structures (Dou et al., 2013).
The reaction of sulfene and dichloroketene with N,N-disubstituted α-aminomethyleneketones led to the synthesis of pyrano and pyran derivatives, demonstrating the potential for creating diverse heterocyclic compounds through selective reactions, which might be applicable to the synthesis or modification of the target compound (Menozzi et al., 1984).
The Prins cyclization of oxonium ions method was explored for synthesizing tetrahydro-2H-pyrans and tetrahydrofuran derivatives, showing a versatile approach for generating compounds with complex substitution patterns. This method could offer a pathway for synthesizing or modifying compounds related to the target molecule (Fráter et al., 2004).
Potential Applications in Materials Science and Catalysis
- Complexes of palladium(II) chloride with propanamide derivatives were studied, revealing insights into supramolecular hydrogen-bonded chains and coordination chemistry. Such research indicates the utility of propanamide and related compounds in developing materials and catalysts with specific molecular architectures (Palombo et al., 2019).
Implications for Drug Design and Molecular Synthesis
- Synthesis and crystal structure analysis of complex molecules involving pyran and propanamide units suggest the importance of these compounds in drug design and molecular engineering, providing structural insights that could inform the development of therapeutics or chemical probes with specific binding properties or activities (Huang Ming-zhi et al., 2005).
Eigenschaften
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-9(13)12(15)14(8-10-2-3-10)11-4-6-16-7-5-11/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPUHRCAOTBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1CC1)C2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477524.png)
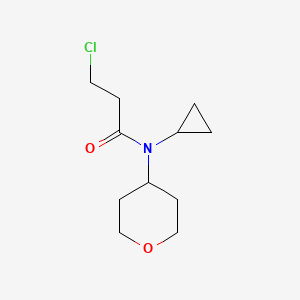
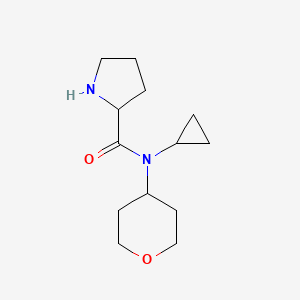
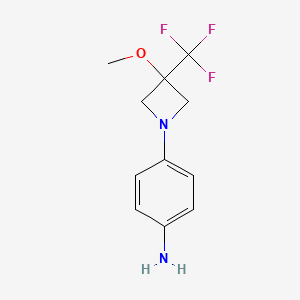
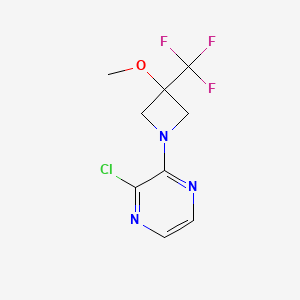
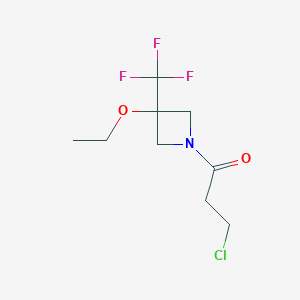
![2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine](/img/structure/B1477531.png)


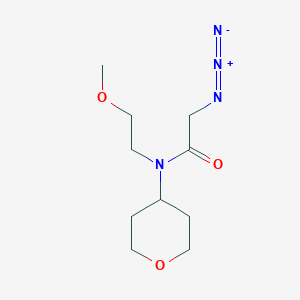
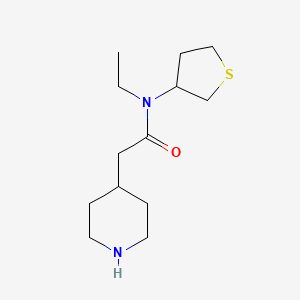
![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477539.png)
